Structural Elucidation, Synthesis, and Pharmacological Profiling of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine
Structural Elucidation, Synthesis, and Pharmacological Profiling of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine
Executive Summary
As drug development increasingly relies on targeted covalent inhibitors, bioreductive prodrugs, and conformationally restricted pharmacophores, the strategic incorporation of fluorinated nitroaromatic systems has become paramount. N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine is a specialized synthetic intermediate and potential pharmacophore characterized by its unique hydrazine-like linkage and highly substituted aromatic ring.
This technical guide provides an authoritative breakdown of its chemical structure, molecular weight, synthesis methodology, and pharmacological potential. Designed for researchers and application scientists, this whitepaper establishes a self-validating framework for the synthesis and analytical verification of this compound.
Physicochemical Profiling & Structural Elucidation
Understanding the exact physicochemical properties is the first step in assay development and computational modeling. The compound follows standard IUPAC nomenclature guidelines for amines and substituted aromatic rings, where the piperidin-1-amine core acts as the principal characteristic group[1].
Quantitative Physicochemical Data
The following table summarizes the core chemical identifiers and properties of the target compound[2].
| Property | Value |
| IUPAC Name | N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine |
| CAS Registry Number | 1549646-33-4 |
| Molecular Formula | C₁₁H₁₄FN₃O₂ |
| Molecular Weight | 239.25 g/mol |
| Monoisotopic Mass | 239.1070 Da |
| SMILES String | O=c1c(F)cccc1NN2CCCCC2 |
| Hydrogen Bond Donors | 1 (Secondary Amine NH) |
| Hydrogen Bond Acceptors | 4 (Nitro O₂, Piperidine N, Amine N) |
Molecular Weight Breakdown
To ensure precise stoichiometric calculations during synthesis, the molecular weight of 239.25 g/mol [2] is derived from the exact atomic contributions:
| Element | Atom Count | Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) | Mass Fraction (%) |
| Carbon (C) | 11 | 12.011 | 132.12 | 55.22% |
| Hydrogen (H) | 14 | 1.008 | 14.11 | 5.90% |
| Nitrogen (N) | 3 | 14.007 | 42.02 | 17.56% |
| Oxygen (O) | 2 | 15.999 | 32.00 | 13.38% |
| Fluorine (F) | 1 | 18.998 | 19.00 | 7.94% |
| Total | 31 | - | 239.25 | 100.00% |
Structural Analysis & Mechanistic Significance
As an application scientist, I evaluate molecules not just by their atoms, but by their stereoelectronic behavior in biological and chemical systems.
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The Hydrazine-like Linkage (N-N Bond): The connection between the piperidine ring and the secondary amine creates a substituted hydrazine moiety. The adjacent nitrogen atoms experience the "alpha-effect," wherein lone-pair repulsion raises the energy of the HOMO. This makes the 1-aminopiperidine precursor an exceptionally potent nucleophile during synthesis, despite the steric bulk of the piperidine chair conformation.
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Intramolecular Hydrogen Bonding: The secondary amine (NH) is positioned ortho to the nitro group. This geometry heavily favors the formation of a stable intramolecular hydrogen bond between the NH proton and the nitro oxygen. Causality in Drug Design: This internal H-bond locks the conformation, masks the hydrogen bond donor from the aqueous environment, and significantly increases the molecule's lipophilicity and passive membrane permeability.
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The 3-Fluoro Substitution: Fluorine is highly electronegative but sterically similar to oxygen. Positioned at the 3-position, it exerts a strong inductive electron-withdrawing effect, modulating the pKa of the adjacent amine and protecting the aromatic ring from cytochrome P450-mediated oxidative metabolism.
Synthesis Methodology & Experimental Workflow
The synthesis of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine is achieved via a Nucleophilic Aromatic Substitution (SₙAr). The protocol below is designed as a self-validating system , ensuring that each step has a built-in quality control check to guarantee trustworthiness and reproducibility.
Self-Validating SₙAr Protocol
Objective: Achieve selective mono-substitution of 1,3-difluoro-2-nitrobenzene with 1-aminopiperidine. Mechanistic Causality: The strong electron-withdrawing nitro group activates the ortho-fluorine atoms for nucleophilic attack via a Meisenheimer complex. Once the first amine is added, its electron-donating resonance deactivates the ring, preventing the second fluorine from reacting and ensuring >99% mono-substitution selectivity.
Step 1: Reaction Assembly
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Charge a flame-dried 50 mL round-bottom flask with 1,3-difluoro-2-nitrobenzene (1.0 equiv, 10.0 mmol).
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Add 15 mL of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that stabilizes the anionic Meisenheimer transition state, accelerating the SₙAr reaction.
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Add Potassium Carbonate (K₂CO₃) (2.0 equiv, 20.0 mmol). Causality: K₂CO₃ acts as a heterogeneous base to scavenge the generated HF, preventing the protonation and subsequent deactivation of the nucleophile.
Step 2: Nucleophile Addition & Heating
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Cool the mixture to 0 °C and add 1-aminopiperidine (1.1 equiv, 11.0 mmol) dropwise over 10 minutes.
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Remove the ice bath and heat the reaction to 60 °C for 4 hours under an inert N₂ atmosphere.
Step 3: In-Process Analytical Validation (Critical Checkpoint)
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Pull a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
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Validation Criterion: The reaction is deemed complete only when the starting material peak (m/z 159.0) is <2% relative to the product peak ([M+H]⁺ m/z 240.1). Do not proceed to workup until this metric is met.
Step 4: Quench, Extraction, and Purification
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Quench the reaction by pouring it into 50 mL of ice-cold distilled water.
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Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF.
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Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude residue via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient, typically 9:1 to 7:3).
Fig 1. Self-validating SNAr synthesis workflow for N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine.
Analytical Validation Protocol
To confirm the structural integrity of the synthesized compound, the following orthogonal analytical techniques must be employed:
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LC-MS (ESI+): Expect a dominant molecular ion peak at m/z 240.1 [M+H]⁺.
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¹H NMR (400 MHz, CDCl₃): The secondary amine proton (NH) will appear as a broad singlet downfield (typically >8.0 ppm) due to intramolecular hydrogen bonding with the nitro group. The piperidine protons will appear as distinct multiplets in the aliphatic region (1.4 - 2.8 ppm).
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¹⁹F NMR (376 MHz, CDCl₃): A single distinct peak will be observed, split by the adjacent aromatic protons, confirming the retention of one fluorine atom on the aromatic ring.
Pharmacological & Drug Development Potential
In medicinal chemistry, nitroaromatic compounds are frequently utilized as bioreductive prodrugs . The nitro group is highly stable in well-oxygenated healthy tissues but undergoes rapid enzymatic reduction in the hypoxic microenvironments characteristic of solid tumors or bacterial infections.
When N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine is exposed to nitroreductase enzymes, the nitro group is reduced to a hydroxylamine, and eventually to an aniline derivative. This reduction dramatically alters the electronic properties of the molecule, converting the strongly electron-withdrawing nitro group into an electron-donating amino group, which can trigger the release of an active payload or facilitate covalent binding to a biological target.
Fig 2. Hypoxia-targeted bioreductive prodrug activation pathway of the nitroaromatic moiety.
References
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N-(3-fluoro-2-nitrophenyl)piperidin-1-amine - CAS:1549646-33-4. AOBChem. Available at:[2]
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Blue Book P-60-65 - IUPAC nomenclature. Queen Mary University of London. Available at:[1]
